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An In-Depth Technical Guide to the Chemical Structure and Bonding of 2-Iodothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Iodothiophenol (also known as 2-iodobenzenethiol) is an organosulfur-organoiodine

compound of significant interest in synthetic chemistry. Its structure, featuring a benzene ring

substituted with both a thiol (-SH) and an iodine atom at adjacent (ortho) positions, provides

two distinct and highly useful reactive centers. This dual functionality makes it a versatile

building block, particularly in the synthesis of sulfur-containing heterocyclic compounds, which

are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] The

carbon-iodine bond serves as a classical "handle" for transition metal-catalyzed cross-coupling

reactions, while the thiol group offers a nucleophilic center for cyclization and the formation of

thioethers.[1] This guide provides a comprehensive overview of its chemical structure, bonding

characteristics, spectroscopic signature, and synthetic utility.

Chemical Identity and Physical Properties
Accurate identification of 2-Iodothiophenol is critical for its application in research and

development. The key identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers for 2-Iodothiophenol
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Identifier Value

IUPAC Name 2-iodobenzenethiol[2][3]

CAS Number 37972-89-7[1][2][3][4]

Molecular Formula C₆H₅IS[2][3][5]

Molecular Weight 236.08 g/mol [2][3]

Canonical SMILES C1=CC=C(C(=C1)S)I[3]

InChI InChI=1S/C6H5IS/c7-5-3-1-2-4-6(5)8/h1-4,8H[3]

InChIKey QZOCQWGVJOPBDK-UHFFFAOYSA-N[1][3]

Table 2: Physical and Chemical Properties of 2-
Iodothiophenol

Property Value Reference

Appearance Yellow crystalline solid [4]

Boiling Point 119.5 °C @ 11 Torr [2][4][6]

Density (Predicted) 1.901 ± 0.06 g/cm³ [2][4][6]

pKa (Predicted) 5.96 ± 0.43 [4]

Molecular Structure and Bonding
The molecular architecture of 2-Iodothiophenol is defined by a planar benzene ring with ortho-

substitution. The interplay between the aromatic ring, the nucleophilic thiol group, and the

electrophilic carbon-iodine bond dictates its chemical behavior.

While a definitive crystal structure for 2-Iodothiophenol is not readily available in the literature,

its bond lengths and angles can be reliably estimated based on data from related structures

such as thiophenol, iodobenzene, and their derivatives. The C-I bond is notably weak and

polarized, making it an excellent leaving group in substitution and coupling reactions. The S-H

bond is acidic, allowing for deprotonation to form a potent thiolate nucleophile.
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Table 3: Predicted Bond Lengths and Angles for 2-
Iodothiophenol
(Note: These values are estimates based on analogous compounds and computational models,

as direct experimental crystallographic data is not available.)

Bond/Angle Description Predicted Value

r(C-I) Carbon-Iodine bond length ~2.10 Å

r(C-S) Carbon-Sulfur bond length ~1.77 Å

r(S-H) Sulfur-Hydrogen bond length ~1.34 Å

r(C:C)
Aromatic Carbon-Carbon bond

length
~1.40 Å

∠(C-C-I)
Benzene ring internal angle at

iodine
~120°

∠(C-C-S)
Benzene ring internal angle at

sulfur
~120°

Spectroscopic Characterization
The structural features of 2-Iodothiophenol give rise to a distinct spectroscopic fingerprint,

which is essential for its identification and quality control.

Table 4: Predicted Spectroscopic Data for 2-
Iodothiophenol
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Technique Feature
Predicted Chemical Shift /
Absorption Range

¹H NMR Thiol Proton (S-H) 3.0 - 4.0 ppm (singlet, broad)

Aromatic Protons (Ar-H) 6.8 - 7.8 ppm (multiplets)

¹³C NMR Carbon-Iodine (C-I) 90 - 100 ppm

Carbon-Sulfur (C-S) 128 - 135 ppm

Aromatic Carbons (C-H) 125 - 140 ppm

IR Spectroscopy S-H Stretch 2550 - 2600 cm⁻¹ (weak)[7]

Aromatic C-H Stretch >3000 cm⁻¹

Aromatic C=C Stretch 1400 - 1600 cm⁻¹

C-I Stretch < 600 cm⁻¹[7]

Mass Spectrometry Molecular Ion (M⁺) m/z = 236

Key Fragments
m/z = 109 [M-I]⁺, m/z = 203

[M-SH]⁺

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (6.8-

7.8 ppm) due to the four non-equivalent protons on the substituted ring. A broad singlet for

the thiol proton should appear between 3.0 and 4.0 ppm; its position can be concentration-

dependent and it is exchangeable with D₂O.

¹³C NMR: The carbon directly attached to the iodine atom (C-I) is expected to be significantly

shielded by the "heavy atom effect," appearing upfield around 90-100 ppm.[8][9] The other

five aromatic carbons will appear in the typical 125-140 ppm range.

Infrared (IR) Spectroscopy: Key diagnostic peaks include a weak S-H stretch near 2550

cm⁻¹ and characteristic aromatic C=C stretching bands. The C-I stretch occurs at a very low

frequency, often in the fingerprint region and below the standard measurement range of

many instruments.[7]
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Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak at m/z

236.[5] Common fragmentation patterns include the loss of an iodine radical (m/z = 109) and

the loss of a thiol radical (m/z = 203).[10]

Synthesis and Reactivity
Synthesis Workflows
2-Iodothiophenol is primarily synthesized via two established routes: the direct electrophilic

iodination of thiophenol or the diazotization of 2-aminothiophenol followed by a Sandmeyer-

type reaction.
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Synthesis Workflow of 2-Iodothiophenol

Route 1: Direct Iodination
Route 2: Diazotization

Thiophenol

2-Iodothiophenol

Electrophilic
Aromatic Substitution

Iodine (I₂) +
Oxidizing Agent

(e.g., H₅IO₆, HIO₃)
2-Aminothiophenol

Diazonium Salt Intermediate

Diazotization

2-Iodothiophenol

Sandmeyer Reaction

1. NaNO₂ / H⁺

2. KI

Palladium-Catalyzed Synthesis of Benzo[b]thiophenes

2-Iodothiophenol

Coupled Intermediate
(Aryl-Alkyne)

Sonogashira
Coupling

Terminal Alkyne
(R-C≡CH)

Pd(0) Catalyst
+ Cu(I) Co-catalyst

+ Base

2-Substituted
Benzo[b]thiophene

Intramolecular
Cyclization

(Thiol Addition)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3069315?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3069315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

